molecular formula C7H6BrClFN3 B13590170 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide

7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide

Cat. No.: B13590170
M. Wt: 266.50 g/mol
InChI Key: ABJAYUFLHLRFTH-UHFFFAOYSA-N
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Description

7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of chlorine and fluorine atoms attached to the benzodiazole ring, which is further bonded to an amine group. The hydrobromide salt form enhances its solubility and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide typically involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound. This is followed by a redox reaction to obtain the desired benzodiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms .

Scientific Research Applications

7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-6-fluoro-1H-1,3-benzodiazol-2-amine hydrobromide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other benzodiazole derivatives. This dual substitution pattern can enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C7H6BrClFN3

Molecular Weight

266.50 g/mol

IUPAC Name

4-chloro-5-fluoro-1H-benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C7H5ClFN3.BrH/c8-5-3(9)1-2-4-6(5)12-7(10)11-4;/h1-2H,(H3,10,11,12);1H

InChI Key

ABJAYUFLHLRFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=N2)N)Cl)F.Br

Origin of Product

United States

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